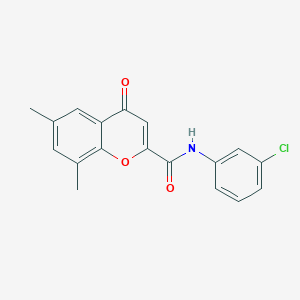

N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C18H14ClNO3 |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H14ClNO3/c1-10-6-11(2)17-14(7-10)15(21)9-16(23-17)18(22)20-13-5-3-4-12(19)8-13/h3-9H,1-2H3,(H,20,22) |

InChI Key |

RHNQRZVEEMRAQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times. A mixture of 3,5-dimethylphenol, ethyl acetoacetate, and sulfamic acid irradiated at 200 W for 20 minutes achieves 92% yield of the chromene acid. Subsequent amidation under microwave conditions (150 W, 15 minutes) improves amide yields to 78%.

Solid-Phase Synthesis

Poly(4-vinylpyridinium) hydrogen sulfate catalyzes Pechmann condensation under solvent-free conditions, yielding 94% chromene acid. This method minimizes waste and enhances scalability.

Challenges and Optimization

-

Byproduct Formation : Competing Knoevenagel condensation may occur if aldehydes are present. Using anhydrous conditions and stoichiometric β-ketoester mitigates this.

-

Purification : Flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) effectively removes unreacted aniline and coupling byproducts.

-

Solvent Selection : DMF enhances coupling efficiency but requires thorough removal via vacuum distillation to avoid toxicity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Classical Pechmann | Low cost, scalable | Long reaction times (2–4 hours) | 80–90 |

| Microwave-assisted | Rapid (20–30 minutes) | Specialized equipment required | 85–92 |

| Solid-phase catalysis | Solvent-free, eco-friendly | Catalyst preparation time | 88–94 |

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 327.77 g/mol

- IUPAC Name : N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

- SMILES Notation : Cc(cc1C)cc2c1OC(C(Nc1cccc(Cl)c1)=O)=CC2=O

These properties contribute to its biological activity and solubility, making it a candidate for various applications in medicinal chemistry and pharmacology .

Cancer Research

This compound is included in screening libraries for drug discovery, particularly targeting cancer therapies. Its mechanism of action is believed to involve epigenetic modulation, which can alter gene expression profiles associated with tumor growth and metastasis. The compound's ability to inhibit specific pathways involved in cancer cell proliferation makes it a valuable candidate for further investigation .

Anti-Aging Research

This compound is also part of anti-aging libraries, suggesting its potential role in addressing age-related cellular changes. The exact mechanisms remain under study, but compounds with similar structures have shown promise in modulating oxidative stress and inflammation, which are critical factors in aging .

Metabolic Disorders

Research indicates that this compound may have applications in treating metabolic diseases. Its inclusion in libraries targeting metabolic pathways suggests that it could influence lipid metabolism or glucose homeostasis, although specific studies are needed to confirm these effects .

Musculoskeletal Disorders

The compound's potential efficacy in musculoskeletal disorders is being explored, particularly concerning its anti-inflammatory properties. As inflammation plays a significant role in conditions like arthritis, compounds that can modulate inflammatory responses are of great interest .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

- The 3-chlorophenyl group offers moderate electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the dimethoxy derivative .

- Hydrogen Bonding : The sulfamoyl group in the 6,8-dichloro derivative introduces additional hydrogen-bonding capacity (7 acceptors vs. 5 in the target compound), which may enhance solubility and target affinity .

- Biological Relevance : The target compound’s inclusion in anti-aging and oncology libraries contrasts with the antimicrobial focus of analogs like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, where the phenethyl chain may facilitate membrane penetration .

Biological Activity

N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known by its ChemDiv Compound ID D103-0595, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

The chemical structure of this compound is represented as follows:

- Molecular Formula : CHClN O

- Molecular Weight : 329.76 g/mol

- IUPAC Name : this compound

- CAS Number : 873080-45-6

1. Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential protective effects against oxidative stress-related diseases. Specific studies have highlighted that modifications on the chromene ring enhance antioxidant efficacy.

2. Monoamine Oxidase Inhibition

This compound has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. The compound demonstrated an IC value of approximately 2.28 μM, indicating a strong inhibition profile. This activity suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease, where MAO inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin .

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For example, it has been noted that chromene derivatives can affect the expression of genes involved in cell cycle regulation and apoptosis .

4. Cholinesterase Inhibition

The compound's activity against cholinesterases (AChE and BChE) has also been evaluated, with results indicating moderate inhibitory effects. This activity is particularly relevant for the development of treatments aimed at cognitive decline associated with Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances MAO-B inhibition and antioxidant properties |

| Methyl Groups at Positions 6 and 8 | Contributes to increased lipophilicity and bioavailability |

| Carboxamide Group | Essential for binding interactions with target enzymes |

Studies have shown that variations in substituents on the chromene ring can lead to significant differences in biological activity, emphasizing the importance of SAR in drug design .

Case Studies and Research Findings

- MAO-B Inhibition Study : A study published in MDPI highlighted several chromone derivatives with strong MAO-B inhibitory activity, including this compound. The research indicates that specific substitutions can enhance selectivity and potency against MAO-B .

- Antioxidant Efficacy Assessment : A comparative study assessed various chromone derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that this compound exhibited superior scavenging activity compared to other tested compounds .

- Cholinesterase Inhibition Analysis : Research conducted on a series of chromone derivatives demonstrated that this compound inhibited both AChE and BChE effectively, which is crucial for developing Alzheimer's therapeutics .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?

- Methodology : A common approach involves refluxing intermediates (e.g., chromene carboxylic acid derivatives) with substituted anilines in ethanol or dichloromethane, using bases like piperidine or triethylamine to facilitate amide bond formation. For example, analogous compounds are synthesized by reacting chromene-3-carboxaldehyde derivatives with 3-chloroaniline in ethanol under reflux, followed by recrystallization for purification .

- Key Steps :

| Reagent/Condition | Role | Yield/Purity |

|---|---|---|

| Ethanol + Piperidine | Solvent/base | ~80-85% yield |

| Reflux (3–6 hours) | Reaction acceleration | – |

| Recrystallization (ethanol) | Purification | >95% purity |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and confirms substituent positions .

- HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 342.12) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. How does the 3-chlorophenyl group influence the compound’s chemical reactivity?

- The electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl group, facilitating nucleophilic substitution or hydrogen bonding in biological targets. This substituent also increases lipophilicity, affecting solubility and membrane permeability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in chromene derivatives?

- Methodology : Use single-crystal X-ray diffraction with SHELX software for structure refinement. For example, SHELXL refines atomic coordinates and thermal parameters, while SHELXD solves phase problems via direct methods. Key steps:

Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K).

Structure Solution : Patterson/phased rotation functions (SHELXD).

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Example : Chromene derivatives with similar scaffolds (e.g., 7-chloro-4-oxo-4H-chromene-3-carbaldehyde) show planar chromene cores and intermolecular hydrogen bonds stabilizing crystal packing .

Q. What strategies address discrepancies in reported biological activity data (e.g., anticancer efficacy)?

- Methodology :

- Purity Validation : Use HPLC (≥98% purity) to exclude impurities affecting bioactivity .

- Dose-Response Studies : IC50 values should be replicated across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols (MTT assay, 48–72 hr exposure) .

- Mechanistic Studies : Compare apoptosis induction (Annexin V/PI staining) and target inhibition (e.g., kinase assays) to confirm consistency .

Q. How can computational methods predict interactions with biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., EGFR kinase) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Key Parameters :

| Parameter | Value |

|---|---|

| Binding Affinity (ΔG) | ≤ -8.0 kcal/mol |

| Hydrogen Bonds | ≥2 (e.g., with Thr766, Lys721 of EGFR) |

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar chromene carboxamides?

- Factors :

- Base Selection : Piperidine vs. triethylamine alters reaction kinetics (e.g., 74% yield with triethylamine vs. 85% with piperidine in analogous syntheses) .

- Solvent Polarity : Ethanol (polar protic) may favor slower, selective amidation vs. DMF (polar aprotic), which accelerates reactions but risks side products .

- Resolution : Optimize via Design of Experiments (DoE) to identify critical parameters (temperature, base concentration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.